(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
Overview
Description
(1r,4r)-2,5-Diazabicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms positioned at the 2 and 5 locations of the bicyclo[221]heptane framework
Mechanism of Action
Target of Action
The primary targets of (1R,4R)-2,5-Diazabicyclo[22It’s worth noting that compounds with a similar bicyclo[221]heptane structure are found in numerous bioactive natural products .
Mode of Action
The mode of action of (1R,4R)-2,5-Diazabicyclo[22The compound can be synthesized through a sequential diels alder reaction/rearrangement sequence . This process involves a domino Diels Alder reaction and two consecutive 1,2-shifts .
Biochemical Pathways
The specific biochemical pathways affected by (1R,4R)-2,5-Diazabicyclo[22It’s known that the compound can be used to generate a wide range of functionalized bicyclo[221]heptanes , which are core components of biologically active products .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,4R)-2,5-Diazabicyclo[22The compound can be synthesized in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of (1R,4R)-2,5-Diazabicyclo[22Compounds with a similar bicyclo[221]heptane structure are known to have various functions and are found in numerous bioactive natural products .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1R,4R)-2,5-Diazabicyclo[22It’s worth noting that the compound can be synthesized under mild and operationally simple conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. For example, the reaction of a diene with an azodicarboxylate can yield the desired bicyclic compound under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
(1r,4r)-2-Azabicyclo[2.2.1]heptane: This compound is similar in structure but contains only one nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: (1r,4r)-2,5-Diazabicyclo[221]heptane is unique due to the presence of two nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293616 | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-84-7 | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116183-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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